Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate
CAS No.:
Cat. No.: VC15870407
Molecular Formula: C14H14ClNO4
Molecular Weight: 295.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14ClNO4 |
|---|---|
| Molecular Weight | 295.72 g/mol |
| IUPAC Name | methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1-yl)propanoate |
| Standard InChI | InChI=1S/C14H14ClNO4/c1-19-13-7-9-11(8-10(13)15)16(5-3-12(9)17)6-4-14(18)20-2/h3,5,7-8H,4,6H2,1-2H3 |
| Standard InChI Key | HVLYWOJDEMGPTP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)C=CN2CCC(=O)OC)Cl |
Introduction
Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is an organic compound belonging to the quinoline family, which is renowned for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core with a chlorine substituent at the 7-position, a methoxy group at the 6-position, and a propanoate ester at the 3-position. Its unique molecular structure and functional groups contribute to its potential pharmacological properties, making it a subject of interest in drug development and synthetic organic chemistry.
Synthesis Methods
The synthesis of Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate typically involves multiple steps, including the formation of a substituted quinoline core followed by modifications to introduce the desired functional groups. The synthesis requires careful control of reaction conditions to achieve high yields and purity.
Biological Activities and Applications
This compound is classified under the category of 4-oxoquinolines, which are recognized for their potential pharmacological properties. The quinoline core can intercalate with DNA, potentially inhibiting replication processes in microorganisms. Additionally, the presence of both methoxy and ester groups may enhance binding affinity towards biological targets, suggesting antimicrobial and anticancer properties.
Comparison with Related Compounds
Other quinoline derivatives, such as 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid, share similar structural features but differ in their functional groups. These differences can significantly impact their biological activities and applications.
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